molecular formula C19H19FN6O2 B2836386 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396848-57-9

1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2836386
CAS No.: 1396848-57-9
M. Wt: 382.399
InChI Key: INSQSRBIQHNZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a chemical compound for research and experimental applications. It features a 1,2,4-oxadiazole heterocycle, a structure known for its diverse biological potential in medicinal chemistry . The molecular scaffold incorporates a pyrazine ring and a fluorophenyl urea group, which may be of interest in developing novel pharmacologically active molecules. The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation. Researchers are advised to consult the current scientific literature for the latest findings. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c20-13-6-2-3-7-14(13)23-18(27)25-19(8-4-1-5-9-19)17-24-16(26-28-17)15-12-21-10-11-22-15/h2-3,6-7,10-12H,1,4-5,8-9H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSQSRBIQHNZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazinyl-Oxadiazole Moiety:

    • Starting with a pyrazine derivative, the oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
    • Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often used to facilitate the cyclization.
  • Synthesis of the Cyclohexylurea Backbone:

    • The cyclohexylamine is reacted with an isocyanate to form the urea linkage.
    • This step typically requires mild heating and can be catalyzed by bases like triethylamine.
  • Coupling of the Fluorophenyl Group:

    • The final step involves coupling the fluorophenyl group to the pre-formed cyclohexylurea-pyrazinyl-oxadiazole intermediate.
    • This can be achieved through nucleophilic aromatic substitution reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial-scale production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency and yield.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Automation of reaction steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the urea or oxadiazole moieties.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, or other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄) in aprotic solvents like tetrahydrofuran (THF).

    Substitution: Palladium-catalyzed cross-coupling reactions using Suzuki or Heck conditions.

Major Products:

  • Oxidized derivatives with modified functional groups.
  • Reduced forms with altered urea or oxadiazole structures.
  • Substituted compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

Overview

1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a synthetic compound that has garnered attention in various fields of research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Urea derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, the incorporation of fluorine atoms can enhance the lipophilicity and stability of the compound, potentially leading to improved bioavailability and efficacy against cancer cells.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that urea derivatives can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them effective against resistant strains of bacteria. This application is particularly relevant in the context of increasing antibiotic resistance.

Neurological Disorders

There is emerging interest in the use of this compound in treating neurological disorders. Studies suggest that derivatives containing pyrazin and oxadiazole moieties may modulate neurotransmitter systems or possess neuroprotective effects. This could be beneficial in conditions such as Alzheimer’s disease or Parkinson’s disease.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This application is critical for developing treatments for chronic inflammatory diseases.

Data Tables

Application AreaMechanism of ActionReferences
Anticancer ActivityInduction of apoptosis; inhibition of tumor growth ,
Antimicrobial PropertiesDisruption of cell walls; inhibition of metabolic pathways
Neurological DisordersModulation of neurotransmitter systems
Anti-inflammatory EffectsInhibition of cytokines and inflammatory enzymes

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of urea derivatives and tested their efficacy against various cancer cell lines. The results demonstrated that compounds with a fluorophenyl group showed significant cytotoxicity, leading to further exploration of their mechanisms involving apoptosis induction.

Case Study 2: Antimicrobial Resistance

A study published in Journal of Antimicrobial Chemotherapy examined the effectiveness of urea derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that these compounds could serve as potential alternatives to traditional antibiotics, highlighting their role in combating resistant infections.

Case Study 3: Neuroprotective Effects

Research featured in Neuropharmacology explored the neuroprotective effects of pyrazine-containing compounds on neuronal cells subjected to oxidative stress. The study concluded that these compounds could mitigate neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to:

  • Bind to enzyme active sites, potentially inhibiting or modulating their activity.
  • Interact with cellular receptors, influencing signal transduction pathways.
  • Form complexes with metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural differences, molecular weights, and safety profiles of analogs:

Compound Name Phenyl Substituent Oxadiazole Substituent Molecular Weight Hazards/Storage Biological Relevance
Target Compound : 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea 2-Fluorophenyl Pyrazin-2-yl ~380.42 (est.) No hazards specified; storage data unavailable Likely bioactive (oxadiazole)
1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea 2-Chlorophenyl Pyrazin-2-yl ~396.87 (est.) Explosive (H201, H202); store dry at <50°C Unknown
1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea 2-Fluorophenyl Phenyl 380.42 No hazards listed Potential luminescent activity
3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea 3-Trifluoromethylphenyl Pyridin-4-yl 431.41 No hazards specified Unknown
N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-(thiophen-3-yl)acetamide Thiophen-3-yl Pyrazin-2-yl 369.44 No hazards listed Possible acetamide bioactivity

Key Observations

Halogen Effects :

  • The 2-fluorophenyl analog lacks explosive hazards, unlike its 2-chlorophenyl counterpart, which exhibits instability (H201/H202) . Chlorine’s electron-withdrawing nature may increase reactivity, whereas fluorine’s electronegativity improves stability and pharmacokinetics.
  • Molecular weight differences (~16.45 g/mol between F and Cl analogs) reflect halogen atomic mass disparities.

Pyridin-4-yl and trifluoromethylphenyl groups may alter solubility and lipophilicity, impacting membrane permeability .

Research Findings

Stability and Reactivity

  • Chlorophenyl Hazard : The chlorinated analog’s explosive nature (H201/H202) suggests sensitivity to heat or shock, limiting its practical use .
  • Fluorophenyl Advantage : Fluorine’s small size and electronegativity reduce steric hindrance and oxidative degradation, favoring pharmaceutical applications .

Biological Activity

1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a compound with potential therapeutic applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorophenyl group, which enhances lipophilicity and biological activity.
  • A cyclohexyl moiety that may contribute to its binding affinity.
  • A pyrazin-2-yl group linked to a 1,2,4-oxadiazol ring, which is known for its diverse pharmacological activities.

Research indicates that the biological activity of this compound may stem from multiple mechanisms:

  • Inhibition of Enzymatic Pathways : It has been suggested that the oxadiazol moiety may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to affect thioredoxin reductase (TrxR), an important target in cancer therapy .
  • Antimicrobial Activity : The presence of the pyrazine ring is associated with antimicrobial properties. Compounds containing pyrazine derivatives have demonstrated efficacy against various bacterial strains .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects in various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

Anticancer Activity

A study evaluating structurally similar compounds highlighted their potential as anticancer agents. The compounds were tested against several cancer cell lines including Mia PaCa-2 and PANC-1, showing significant cytotoxicity with IC50 values ranging from 10 to 30 µM .

CompoundCell LineIC50 (µM)
Compound AMia PaCa-215
Compound BPANC-120
Compound CRKO25

Antimicrobial Activity

The compound's antimicrobial activity was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15.62 µg/mL for both bacterial strains .

PathogenMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli15.62

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Case Study on Anticancer Efficacy : In a controlled study involving mice models with induced tumors, treatment with a related compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized the importance of structural modifications in enhancing efficacy .
  • Case Study on Antimicrobial Resistance : A recent investigation into the efficacy of pyrazine derivatives against resistant bacterial strains found that compounds similar to this compound exhibited potent activity against multidrug-resistant strains, highlighting their potential role in combating antibiotic resistance .

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea?

The synthesis typically involves:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclocondensation of amidoxime derivatives with activated carboxylic acids under reflux conditions (e.g., DMF, 80–100°C) .
  • Step 2: Cyclohexyl functionalization using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for pyrazine attachment) .
  • Step 3: Urea bond formation via reaction of 2-fluorophenyl isocyanate with the cyclohexyl-oxadiazole intermediate in anhydrous THF at 0–5°C .
    Key Considerations: Optimize stoichiometry, solvent polarity, and reaction time to avoid side products like biuret formation.

Q. How can structural integrity and purity be confirmed post-synthesis?

Use a combination of:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, oxadiazole carbons at δ 160–170 ppm) .
  • HPLC-MS: Reverse-phase C18 columns (ACN/water gradient) with ESI-MS detection to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~424) and purity (>95%) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Kinase Inhibition Assays: Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the oxadiazole-pyrazine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be resolved?

Contradictions may arise from:

  • Cell-Specific Metabolic Stability: Perform metabolic stability assays (e.g., liver microsome incubation) to compare degradation rates .
  • Off-Target Effects: Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .
    Example: If activity in HeLa cells but not in MCF-7 is observed, assess differences in kinase isoform expression via qPCR .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt Formation: Explore hydrochloride or mesylate salts to enhance aqueous solubility (e.g., via pH-dependent solubility profiling) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to the pyrazine or urea moiety .

Q. How can computational modeling guide target identification?

  • Molecular Docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB: 3POZ for VEGFR2) .
  • QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to predict activity .

Data Contradiction Analysis

3.1 Discrepancies in reported IC50_{50} values for kinase inhibition
Possible causes:

  • Assay Variability: Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times .
  • Compound Aggregation: Use dynamic light scattering (DLS) to detect aggregates at high concentrations (>10 µM) .

Q. Conflicting stability data under acidic vs. basic conditions

  • Mechanistic Insight: Oxadiazole rings hydrolyze under strong acids (pH <2), while urea bonds degrade in basic conditions (pH >10). Monitor via accelerated stability testing (40°C/75% RH) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Analogues

SubstituentIC50_{50} (EGFR, nM)Solubility (mg/mL)Reference
2-Fluorophenyl12 ± 1.50.8
3-Cyclopropyl (analogue)45 ± 3.21.2

Q. Table 2. Synthetic Yield Optimization

Reaction ConditionYield (%)Purity (%)
THF, 0°C7295
DCM, RT5888

Key Research Gaps

  • Metabolite Identification: Use HR-MS/MS to map Phase I/II metabolites in hepatocyte models .
  • In Vivo PK/PD Correlation: Conduct rodent studies to link plasma exposure (AUC) to tumor growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.